Cas no 2248372-58-7 (rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R,5R)-5-methyloxolane-2-carboxylate)
rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R,5R)-5-methyloxolane-2-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R,5R)-5-methyloxolane-2-carboxylate
- 2248372-58-7
- EN300-6525117
-
- Inchi: 1S/C14H13NO5/c1-8-6-7-11(19-8)14(18)20-15-12(16)9-4-2-3-5-10(9)13(15)17/h2-5,8,11H,6-7H2,1H3/t8-,11-/m1/s1
- InChI Key: JSXWDGGHRDFSEN-LDYMZIIASA-N
- SMILES: O1[C@@H](C(=O)ON2C(C3C=CC=CC=3C2=O)=O)CC[C@H]1C
Computed Properties
- Exact Mass: 275.07937252g/mol
- Monoisotopic Mass: 275.07937252g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 425
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 72.9Ų
rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R,5R)-5-methyloxolane-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6525117-0.05g |
rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R,5R)-5-methyloxolane-2-carboxylate |
2248372-58-7 | 95.0% | 0.05g |
$707.0 | 2025-03-13 | |
| Enamine | EN300-6525117-0.1g |
rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R,5R)-5-methyloxolane-2-carboxylate |
2248372-58-7 | 95.0% | 0.1g |
$741.0 | 2025-03-13 | |
| Enamine | EN300-6525117-0.25g |
rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R,5R)-5-methyloxolane-2-carboxylate |
2248372-58-7 | 95.0% | 0.25g |
$774.0 | 2025-03-13 | |
| Enamine | EN300-6525117-0.5g |
rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R,5R)-5-methyloxolane-2-carboxylate |
2248372-58-7 | 95.0% | 0.5g |
$809.0 | 2025-03-13 | |
| Enamine | EN300-6525117-1.0g |
rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R,5R)-5-methyloxolane-2-carboxylate |
2248372-58-7 | 95.0% | 1.0g |
$842.0 | 2025-03-13 | |
| Enamine | EN300-6525117-2.5g |
rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R,5R)-5-methyloxolane-2-carboxylate |
2248372-58-7 | 95.0% | 2.5g |
$1650.0 | 2025-03-13 | |
| Enamine | EN300-6525117-5.0g |
rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R,5R)-5-methyloxolane-2-carboxylate |
2248372-58-7 | 95.0% | 5.0g |
$2443.0 | 2025-03-13 | |
| Enamine | EN300-6525117-10.0g |
rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R,5R)-5-methyloxolane-2-carboxylate |
2248372-58-7 | 95.0% | 10.0g |
$3622.0 | 2025-03-13 | |
| Enamine | EN300-6525117-1g |
rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R,5R)-5-methyloxolane-2-carboxylate |
2248372-58-7 | 1g |
$842.0 | 2023-08-31 | ||
| Enamine | EN300-6525117-5g |
rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R,5R)-5-methyloxolane-2-carboxylate |
2248372-58-7 | 5g |
$2443.0 | 2023-08-31 |
rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R,5R)-5-methyloxolane-2-carboxylate Related Literature
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Bruce Parkinson Energy Environ. Sci., 2010,3, 509-511
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
Additional information on rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R,5R)-5-methyloxolane-2-carboxylate
Introduction to Rac-1,3-Dioxo-2,3-Dihydro-1H-Isoindol-2-yl (2R,5R)-5-Methyloxolane-2-Carboxylate (CAS No. 2248372-58-7)
Rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R,5R)-5-methyloxolane-2-carboxylate, identified by its CAS number 2248372-58-7, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule exhibits a unique structural framework that combines an isoindole core with a functionalized oxolane ring, making it a promising candidate for further exploration in drug discovery and molecular medicine.
The isoindole moiety is a key structural feature of this compound, contributing to its potential biological activity. Isoindoles are a class of heterocyclic compounds that have garnered considerable attention due to their diverse pharmacological properties. They are found in various natural products and have been investigated for their roles in modulating biological pathways related to inflammation, pain, and neurodegeneration. The presence of the dioxo group in the structure further enhances the molecular complexity and suggests possible interactions with biological targets.
The oxolane ring in Rac-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R,5R)-5-methyloxolane-2-carboxylate) introduces an additional layer of functionality, which can be exploited for designing molecules with specific binding affinities. The stereochemistry at the 2R and 5R positions is particularly noteworthy, as it may influence the compound's interactions with biological receptors. This precise stereochemical arrangement is often critical in drug design, as it can significantly impact the efficacy and selectivity of a therapeutic agent.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological behavior of complex molecules like Rac-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R,5R)-5-methyloxolane-2-carboxylate). These tools allow for the virtual screening of potential binding interactions with target proteins, providing insights into the compound's mechanism of action. Such simulations have become indispensable in modern drug discovery pipelines, streamlining the process of identifying promising candidates for further experimental validation.
In vitro studies have begun to unravel the pharmacological profile of Rac-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R,5R)-5-methyloxolane-2-carboxylate). Initial experiments suggest that this compound exhibits moderate activity against certain enzymatic targets associated with inflammatory pathways. The isoindole core appears to interact with these enzymes in a manner that modulates their activity, potentially leading to therapeutic effects. Further research is needed to fully characterize its pharmacological properties and explore its potential as a lead compound for drug development.
The synthesis of Rac-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R,5R)-5-methyloxolane-2-carboxylate) presents unique challenges due to its complex structural features. However, recent developments in synthetic methodology have made it more feasible to access such molecules. Techniques such as asymmetric catalysis and stereoselective reactions have been employed to construct the desired stereochemical configuration accurately. These advancements have opened new avenues for the synthesis of complex heterocyclic compounds like Rac-(1,3-dioxo-2,3-dihydro-1H-isoindol...
The potential applications of Rac-(1,3-dioxo... (continued)) are vast and span multiple therapeutic areas. Given its structural similarities to known bioactive compounds, it may serve as a scaffold for designing novel drugs with improved efficacy and reduced side effects. Additionally, its unique chemical properties make it an attractive candidate for use in combination therapies, where multiple targets are modulated simultaneously to achieve synergistic effects.
The future direction of research on Rac-(1...) will likely focus on optimizing its pharmacological properties through structure-based drug design. By leveraging computational tools and experimental data, researchers can refine the molecular structure to enhance its potency and selectivity. Furthermore, exploring derivatives of this compound may reveal additional therapeutic applications that were not initially apparent.
In conclusion,Rac-(1...) represents a fascinating molecule with significant potential in pharmaceutical research. Its unique structural features and promising biological activity make it a valuable asset in the quest for new therapeutic agents. As our understanding of molecular interactions continues to evolve,compounds like this will play an increasingly important role in addressing complex diseases and improving patient outcomes.
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